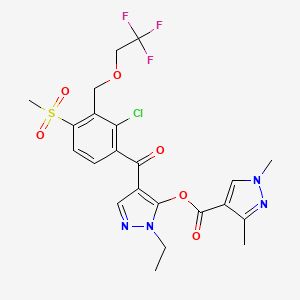![molecular formula C6H12ClF2N B13428451 [1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride CAS No. 2097996-23-9](/img/structure/B13428451.png)
[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C₆H₁₂ClF₂N. It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2,2-difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoroethyl substitution on biological activity. It may serve as a probe to investigate the interactions of difluoroethyl-containing compounds with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its unique chemical structure can impart desirable characteristics such as increased stability and reactivity to industrial products .
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and modulating electronic properties. This can lead to improved efficacy and selectivity in its biological and chemical applications .
Comparison with Similar Compounds
Cyclopropylmethanamine: A parent compound without the difluoroethyl substitution.
2,2-Difluoroethylamine: A simpler compound with the difluoroethyl group but lacking the cyclopropyl moiety.
Uniqueness: The uniqueness of [1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride lies in its combination of the cyclopropyl and difluoroethyl groups. This dual substitution imparts distinct chemical and physical properties, making it a versatile compound for various applications. The difluoroethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl group provides rigidity and structural diversity .
Properties
CAS No. |
2097996-23-9 |
|---|---|
Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
[1-(2,2-difluoroethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-5(8)3-6(4-9)1-2-6;/h5H,1-4,9H2;1H |
InChI Key |
IWJWIBLOBIKZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


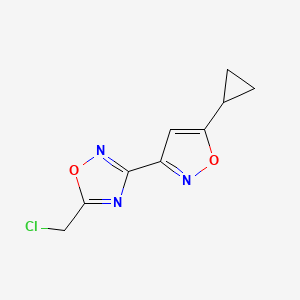
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
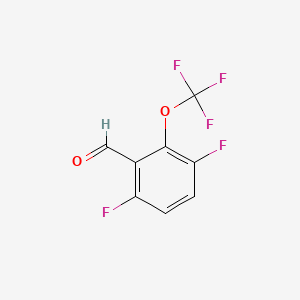
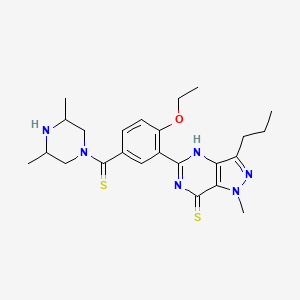
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
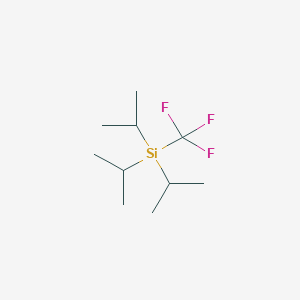
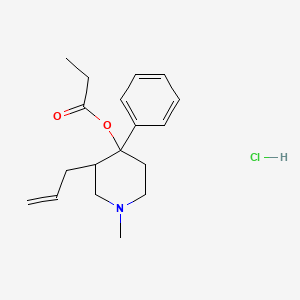
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)

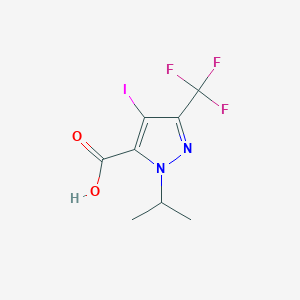

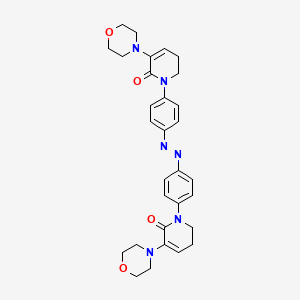
![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
